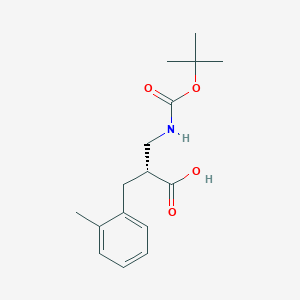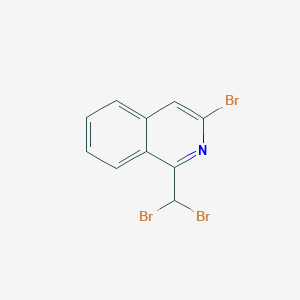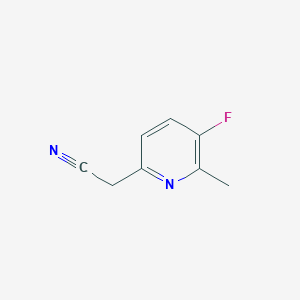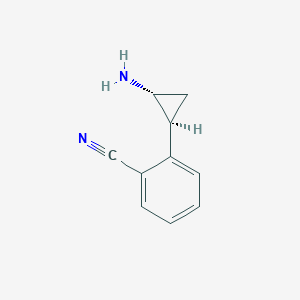
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopropyl ring substituted with an amino group and a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereoisomer, this compound, with high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and altering enzyme activity. The cyclopropyl ring and amino group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-((1R,2S)-2-Aminocyclopropyl)benzonitrile: The enantiomer of the compound with different stereochemistry.
2-Aminocyclopropylbenzene: Lacks the nitrile group but shares the cyclopropyl and amino functionalities.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl and amino groups but different substituents on the aromatic ring.
Uniqueness
2-((1S,2R)-2-Aminocyclopropyl)benzonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-[(1S,2R)-2-aminocyclopropyl]benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10+/m0/s1 |
Clave InChI |
KMRHLDAWJXRMBA-VHSXEESVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C#N |
SMILES canónico |
C1C(C1N)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




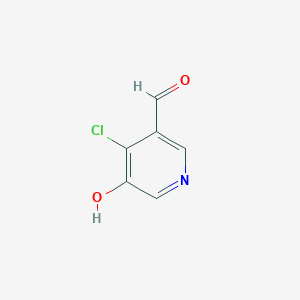
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)

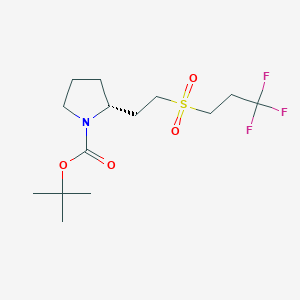
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
